Home > Products > Screening Compounds P91260 > MC-Val-Cit-PAB-MMAF
MC-Val-Cit-PAB-MMAF -

MC-Val-Cit-PAB-MMAF

Catalog Number: EVT-8197401
CAS Number:
Molecular Formula: C68H103N11O16
Molecular Weight: 1330.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MC-Val-Cit-PAB-MMAF is identified by the CAS number 863971-17-9. It is recognized as a significant component in the development of targeted therapies that utilize the unique properties of ADCs to deliver cytotoxic agents directly to tumor cells. The classification of this compound falls under therapeutic agents designed for oncology, specifically targeting solid tumors through precise delivery mechanisms .

Synthesis Analysis

The synthesis of MC-Val-Cit-PAB-MMAF typically involves a multi-step process that can include a one-pot reaction strategy. The synthesis begins with the formation of the Val-Cit-PAB conjugate, which is then linked to MMAF.

  1. Initial Coupling: Val-Cit-PAB is first reacted with MMAF to form the Val-Cit-PAB-MMAF conjugate.
  2. One-Pot Process: This method allows for simultaneous coupling and purification steps, improving efficiency and reducing costs associated with handling expensive drug portions like MMAF .
  3. Technical Parameters: The synthesis often employs organic bases and catalysts such as triazoles, with reaction conditions optimized for yield and purity. Typical parameters may include temperature control, pH adjustments, and reaction time monitoring to ensure successful conjugation without degradation of sensitive components .
Molecular Structure Analysis

The molecular structure of MC-Val-Cit-PAB-MMAF features several key components:

  • Maleimidocaproyl Group: This moiety facilitates the attachment to antibodies via cysteine residues.
  • Valine-Citrulline Linker: A dipeptide that is sensitive to proteolytic cleavage, ensuring that MMAF is released inside tumor cells.
  • Para-Aminobenzyl Alcohol Spacer: This spacer enhances the flexibility and spatial arrangement of the drug-linker conjugate.
  • Monomethyl Auristatin F: A potent antitumor agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
MC Val Cit PAB MMAF=MaleimidocaproylValineCitrullinePara Aminobenzyl AlcoholMonomethyl Auristatin F\text{MC Val Cit PAB MMAF}=\text{Maleimidocaproyl}-\text{Valine}-\text{Citrulline}-\text{Para Aminobenzyl Alcohol}-\text{Monomethyl Auristatin F}

This structural arrangement allows for effective targeting and release mechanisms essential for therapeutic efficacy .

Chemical Reactions Analysis

MC-Val-Cit-PAB-MMAF undergoes several critical chemical reactions during its application:

  1. Cleavage Reaction: Upon internalization by cancer cells, proteases cleave the Val-Cit linker, releasing MMAF in an active form.
  2. Tubulin Inhibition: MMAF acts by binding to tubulin, inhibiting its polymerization into microtubules, which is essential for mitosis. This action leads to cell cycle arrest at the metaphase stage and ultimately triggers apoptosis in rapidly dividing cancer cells .
  3. Stability Considerations: The stability of MC-Val-Cit-PAB-MMAF in circulation is vital; thus, its design incorporates features that prevent premature release before reaching target tissues.
Mechanism of Action

The mechanism of action for MC-Val-Cit-PAB-MMAF involves several steps:

  1. Targeting: The compound binds specifically to tumor-associated antigens via antibodies linked through the maleimidocaproyl group.
  2. Internalization: Once bound, the ADC is internalized into the cancer cell via endocytosis.
  3. Linker Cleavage: Inside the tumor cell, proteolytic enzymes cleave the Val-Cit linker, liberating MMAF.
  4. Cytotoxic Action: Released MMAF disrupts microtubule dynamics by binding to tubulin, effectively halting cell division and promoting apoptosis.

This targeted approach significantly enhances therapeutic efficacy while reducing systemic toxicity compared to conventional chemotherapy methods .

Physical and Chemical Properties Analysis

MC-Val-Cit-PAB-MMAF exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 800 Da.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but requires careful formulation for aqueous applications.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels and high temperatures.
  • Storage Conditions: Recommended storage at -20°C in a dry environment to maintain integrity over time .

These properties influence its formulation as an injectable therapeutic agent.

Applications

MC-Val-Cit-PAB-MMAF has several significant applications in scientific research and clinical therapy:

  1. Cancer Therapy: Primarily used in ADC formulations targeting various cancers, including breast cancer and lymphoma.
  2. Research Tool: Employed in preclinical studies to evaluate efficacy against specific tumor types and assess pharmacokinetics.
  3. Developmental Studies: Investigated for its potential in combination therapies with other anticancer agents to enhance treatment outcomes.

The design of MC-Val-Cit-PAB-MMAF exemplifies advancements in targeted therapy strategies aimed at improving patient outcomes while minimizing adverse effects associated with traditional chemotherapeutic agents .

Antibody-Drug Conjugate (ADC) Architecture and Role of MC-Val-Cit-PAB-MMAF

Structural Components of Monomethylvaline-Citrulline-para-Aminobenzyloxycarbonyl-Monomethyl Auristatin F in Antibody-Drug Conjugate Design

Monomethylvaline-Citrulline-para-Aminobenzyloxycarbonyl-Monomethyl Auristatin F (MC-Val-Cit-PAB-MMAF) is a complete linker-payload construct that enables the assembly of antibody-drug conjugates through defined biochemical conjugation. Its molecular architecture (CAS 863971-17-9; molecular weight 1330.61 g/mol; formula C₆₈H₁₀₃N₁₁O₁₆) integrates distinct functional domains critical for targeted cytotoxicity [1] [6].

Monomethyl Auristatin F as a Tubulin Polymerization Inhibitor Payload

Monomethyl Auristatin F (MMAF) is a synthetic pentapeptide analog derived from dolastatin 10, originally isolated from the sea hare Dolabella auricularia. As the cytotoxic payload, MMAF exerts antimitotic effects by binding tubulin at vinca alkaloid sites, inhibiting microtubule polymerization with sub-nanomolar potency (IC₅₀ ~ 10⁻¹¹ M) [4] [7] [10]. Unlike its analog Monomethyl Auristatin E (MMAE), MMAF features a C-terminal phenylalanine residue with a carboxylic acid moiety instead of a methyl ester. This structural modification confers reduced membrane permeability due to the anionic charge at physiological pH, limiting its cytotoxic activity to intracellular compartments and minimizing off-target effects on neighboring cells ("bystander effect") [4] [7].

Table 1: Key Characteristics of Monomethyl Auristatin F Payload

PropertyMMAFMMAE (Comparative Reference)
Molecular Weight731.88 g/mol717.86 g/mol
C-TerminusCarboxylic acidMethyl ester
Membrane PermeabilityLow (charged state)High (neutral state)
Bystander EffectLimitedSignificant
Clinical ADC ExamplesBelantamab Mafodotin (Blenrep®)Brentuximab Vedotin (Adcetris®)

Valine-Citrulline Dipeptide as a Protease-Cleavable Linker

The Valine-Citrulline (Val-Cit) dipeptide functions as a protease-sensitive cleavage site engineered for lysosomal activation. This linker remains stable in systemic circulation but undergoes selective hydrolysis by cathepsin B—a cysteine protease overexpressed in tumor lysosomes—following antibody-antigen internalization [3] [5] [10]. Cleavage specificity is enhanced by the para-Aminobenzyloxycarbonyl (PAB) self-immolative spacer, which undergoes 1,6-elimination upon Val-Cit scission, releasing free MMAF without residual linker fragments that might compromise cytotoxicity [1] [6]. This mechanism ensures precise payload release within target cells while maintaining plasma stability, reducing off-tumor activation.

Maleimidocaproyl Group for Thiol-Based Bioconjugation Strategies

The Maleimidocaproyl (MC) moiety enables covalent conjugation between the linker-payload complex and monoclonal antibodies. This group features a maleimide ring reactive toward cysteine sulfhydryl groups (-SH) generated via partial antibody reduction. The six-carbon caproyl spacer (C6 alkyl chain) positions the maleimide distal to the antibody surface, minimizing steric hindrance during conjugation [1] [3] [8]. Bioconjugation typically yields a drug-to-antibody ratio (DAR) of 3.5–4, optimizing therapeutic efficacy while preventing antibody aggregation. The resulting thioether bond provides high stability in circulation, though recent innovations explore next-generation conjugators to prevent maleimide exchange with serum albumin [3] [8].

Comparative Analysis of Monomethylvaline-Citrulline-para-Aminobenzyloxycarbonyl-Monomethyl Auristatin F with Other Antibody-Drug Conjugate Linker-Payload Systems

Monomethylvaline-Citrulline-para-Aminobenzyloxycarbonyl-Monomethyl Auristatin F represents a benchmark protease-cleavable system distinct from non-cleavable linkers and other cleavable strategies. Its performance is evaluated below against key alternatives:

Table 2: Linker-Payload Systems in Clinical Antibody-Drug Conjugates

Linker-PayloadCleavage MechanismPayload Release FormBystander EffectClinical ADC Examples
MC-Val-Cit-PAB-MMAFProtease (cathepsin B)Free MMAFLimitedBelantamab Mafodotin (Blenrep®)
MC-Val-Cit-PAB-MMAEProtease (cathepsin B)Free MMAESignificantPolatuzumab Vedotin (Polivy®)
MCC-DM1Non-cleavable (lysosomal degradation)Lysine-MCC-DM1AbsentTrastuzumab Emtansine (Kadcyla®)
Acid-Labile HydrazonepH-sensitive (lysosomal pH 4.5)Hydrazone hydrolysisModerateGemtuzumab Ozogamicin (Mylotarg®)
  • Versus Non-Cleavable Linkers: Systems like Maleimidomethylcyclohexane-1-Carboxylate (MCC) in Trastuzumab Emtansine require complete antibody degradation in lysosomes to release the payload (e.g., Lysine-MCC-DM1). This eliminates bystander killing but restricts activity to cells with high antigen expression and efficient internalization [2] [10]. In contrast, Monomethylvaline-Citrulline-para-Aminobenzyloxycarbonyl-Monomethyl Auristatin F enables direct payload release via enzymatic cleavage, enhancing potency in heterogeneous tumors.

  • Versus Other Cleavable Systems: Acid-labile hydrazone linkers (e.g., Gemtuzumab Ozogamicin) exhibit lower plasma stability than Valine-Citrulline due to premature hydrolysis at physiological pH [2] [10]. Disulfide-based linkers (e.g., Maytansinoid conjugates) are susceptible to plasma reductases. The Valine-Citrulline dipeptide balances stability and tumor-selective activation, though linker optimization continues to address cathepsin B heterogeneity across cancers [4] [10].

  • Payload Differentiation: Monomethyl Auristatin F-based conjugates demonstrate reduced neurotoxicity compared to Monomethyl Auristatin E systems (e.g., Brentuximab Vedotin), attributed to MMAF's limited tissue diffusion. However, this restricts efficacy against tumors with lower antigen density [4] [7]. Novel MMAF analogs with modified P1/P5 subunits aim to enhance tubulin binding while retaining charge characteristics [9].

Properties

Product Name

MC-Val-Cit-PAB-MMAF

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C68H103N11O16

Molecular Weight

1330.6 g/mol

InChI

InChI=1S/C68H103N11O16/c1-14-43(8)59(51(93-12)38-55(83)78-36-22-26-50(78)60(94-13)44(9)61(84)73-49(66(89)90)37-45-23-17-15-18-24-45)76(10)65(88)57(41(4)5)75-64(87)58(42(6)7)77(11)68(92)95-39-46-28-30-47(31-29-46)71-62(85)48(25-21-34-70-67(69)91)72-63(86)56(40(2)3)74-52(80)27-19-16-20-35-79-53(81)32-33-54(79)82/h15,17-18,23-24,28-33,40-44,48-51,56-60H,14,16,19-22,25-27,34-39H2,1-13H3,(H,71,85)(H,72,86)(H,73,84)(H,74,80)(H,75,87)(H,89,90)(H3,69,70,91)/t43-,44+,48-,49-,50-,51+,56-,57-,58-,59-,60+/m0/s1

InChI Key

BDITVJHHJUTHBB-DNIGJBFUSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.